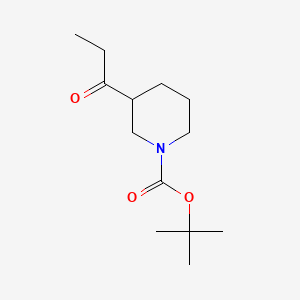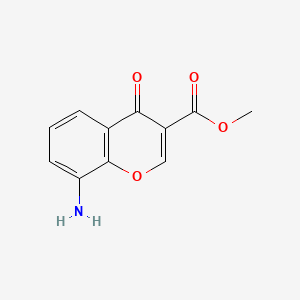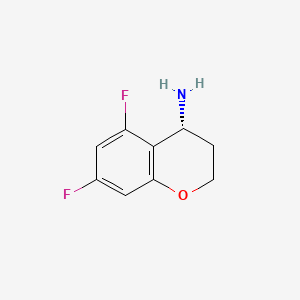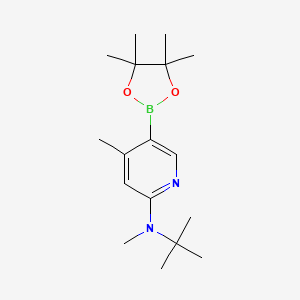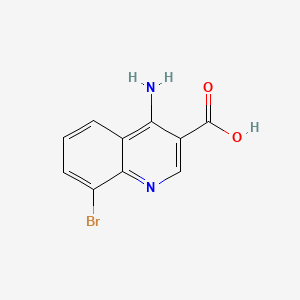![molecular formula C30H50O3 B578865 (3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one CAS No. 18456-09-2](/img/structure/B578865.png)
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one is a unique plant natural product, specifically a 3-keto tricarbocyclic triterpenoid, isolated from the gum exudates of the trunk of Ailanthus malabarica . It is notable for its unusual structure, which includes a 3-keto group and a side chain containing a tetrahydrofuran group . The structure and stereochemistry of malabaricol were confirmed through various chemical reactions and spectral data .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one can be synthesized through the nonenzymatic cyclization of squalene-2,3-epoxide using stannic chloride . Another method involves the cyclization of squalene-2,3-epoxide by picric acid, leading to the synthesis of D,L-malabaricanediol, which reveals the stereochemical positions at specific carbon atoms .
Industrial Production Methods
While specific industrial production methods for malabaricol are not extensively documented, the synthesis generally involves the cyclization of squalene derivatives under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in malabaricol.
Substitution: This compound reacts with aromatic aldehydes under alkaline conditions to form 2-arylidene analogs.
Common Reagents and Conditions
Aromatic Aldehydes: Used in substitution reactions under alkaline conditions.
Stannic Chloride: Used in the cyclization of squalene-2,3-epoxide.
Picric Acid: Another reagent used for cyclization reactions.
Major Products Formed
2-Arylidene Analogs: Formed from reactions with aromatic aldehydes.
D,L-Malabaricanediol: Formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of malabaricol involves its interaction with specific molecular targets and pathways. It exhibits cytotoxic activity by interfering with cellular processes in cancer cells . The exact molecular targets and pathways are still under investigation, but its unique structure plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
These compounds share a similar tricyclic core structure but differ in the stereochemistry of their core fragments . Some similar compounds include:
Isomalabaricanes: Differ in the stereochemistry of their tricyclic core fragments.
Other Triterpenoids: Such as lanostanes and steroids, which have different core structures and biological activities.
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one stands out due to its unique 3-keto group and tetrahydrofuran side chain, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
18456-09-2 |
|---|---|
Molekularformel |
C30H50O3 |
Molekulargewicht |
458.727 |
IUPAC-Name |
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C30H50O3/c1-20(2)10-9-16-29(7,32)25-15-19-30(8,33-25)23-12-11-22-27(5)18-14-24(31)26(3,4)21(27)13-17-28(22,23)6/h10,21-23,25,32H,9,11-19H2,1-8H3/t21-,22+,23+,25+,27-,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
PCKPKTPZLJKCLF-JSJQDBENSA-N |
SMILES |
CC(=CCCC(C)(C1CCC(O1)(C)C2CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


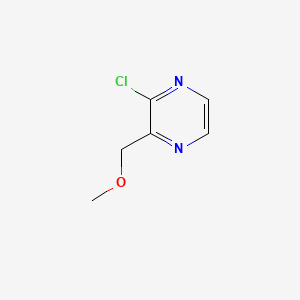
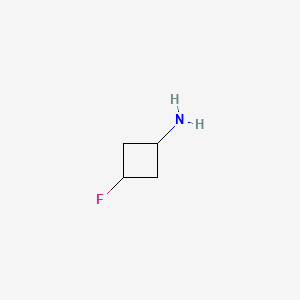
![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)
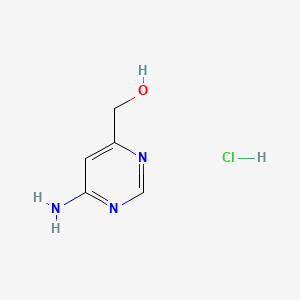
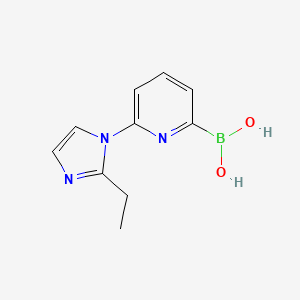


![tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B578795.png)
